4-Chloro-2,3,6-trifluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,3,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5HClF3N. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, which imparts unique chemical and physical properties. It is widely used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,6-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the substitution of chlorine atoms by fluorine in polyhalogenated pyridines .
Industrial Production Methods: Industrial production of this compound often employs high-yield processes such as the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide at elevated temperatures (60-125°C) with optional phase transfer catalysts . This method ensures efficient production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2,3,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, leading to the substitution of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide and ammonium formate are commonly used.
Oxidation and Reduction: Specific conditions and reagents depend on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,3,6-trifluoropyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of radiolabeled imaging agents for biological studies.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including potential anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,3,6-trifluoropyridine involves its interaction with molecular targets through nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Comparison: 4-Chloro-2,3,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other halogenated pyridines. The presence of both chlorine and fluorine atoms in specific positions on the pyridine ring allows for selective reactions and applications in various fields .
Eigenschaften
Molekularformel |
C5HClF3N |
---|---|
Molekulargewicht |
167.51 g/mol |
IUPAC-Name |
4-chloro-2,3,6-trifluoropyridine |
InChI |
InChI=1S/C5HClF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H |
InChI-Schlüssel |
YFWPPFURPJUDDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.